Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8ClN3O4S and a molecular weight of 253.67 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and sulfamoyl groups.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-1-methylpyrazole-5-amine with chlorosulfonic acid to form 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylic acid . This intermediate is then esterified with methanol to yield the final product . The reaction conditions generally require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate
- 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester
- 5-(Aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Uniqueness
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O4S/c1-10-5(15(8,12)13)3(4(7)9-10)6(11)14-2/h1-2H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNZXMAJKZBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442169 | |
Record name | 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100784-27-8 | |
Record name | Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100784-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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